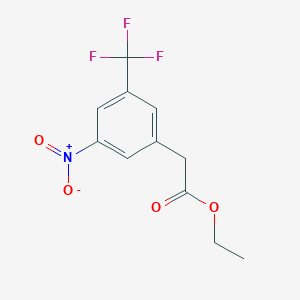
3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl ester, also known as N-trifluoroacetyl-3-nitrophenylacetic acid ethyl ester, is an organic compound that is used in many laboratory experiments. It is a white, crystalline solid with a melting point of 162-164°C and a boiling point of 166-168°C. N-trifluoroacetyl-3-nitrophenylacetic acid ethyl ester is a valuable reagent due to its wide range of applications in organic synthesis and its ability to be used as a catalytic agent.
Aplicaciones Científicas De Investigación
3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester is used in many scientific research applications. It is used as a reagent for the synthesis of various compounds, such as aryl sulfonamides, aryl amines, and aryl sulfonates. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. It can also be used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction.
Mecanismo De Acción
The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester is not yet fully understood. However, it is thought to act as a nucleophile, reacting with electrophiles such as alkyl halides, aryl halides, and alkenyl halides. It can also act as a leaving group, allowing for the formation of new bonds between the reacting molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester are not well understood. It is not known to have any significant effects on the human body, and it is not known to be toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester in laboratory experiments include its low cost and its wide range of applications. Additionally, it is a relatively stable compound, making it easy to store and use. The main limitation of using 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester could focus on further elucidating its mechanism of action and understanding its biochemical and physiological effects. Additionally, further research could focus on developing new synthetic methods for the compound, as well as exploring new applications for it in organic synthesis. Finally, research could focus on finding ways to increase the solubility of the compound, which would make it easier to use in laboratory experiments.
Métodos De Síntesis
3-Nitro-5-(trifluoromethyl)phenylacetic acid ethyl estercetyl-3-nitrophenylacetic acid ethyl ester can be synthesized by the reaction of ethyl 3-nitrophenylacetate with trifluoroacetic anhydride. The reaction is conducted in a solvent such as dichloromethane or acetonitrile, and the product can be isolated by evaporating the solvent.
Propiedades
IUPAC Name |
ethyl 2-[3-nitro-5-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)5-7-3-8(11(12,13)14)6-9(4-7)15(17)18/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKUMOXSGSLMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethyl-5-nitrophenylacetic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


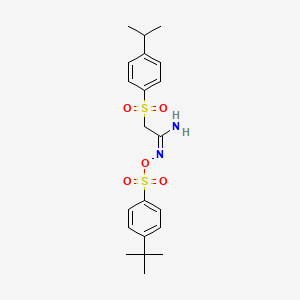

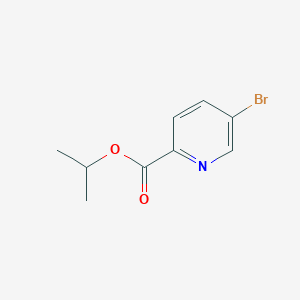




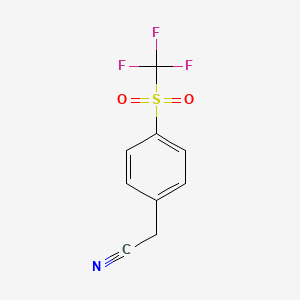
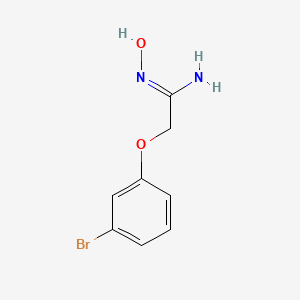

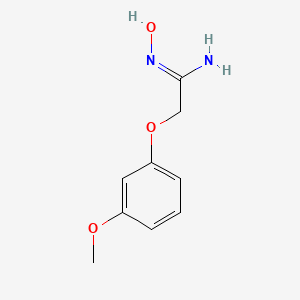
![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)